molecular formula C10H16N2O2 B2574951 (3R,8aR)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 2413846-34-9

(3R,8aR)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B2574951
CAS No.: 2413846-34-9
M. Wt: 196.25
InChI Key: XHSJAENZJRHKAH-HTQZYQBOSA-N
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Description

(3R,8aR)-3-Propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione is a cyclic dipeptide (diketopiperazine) characterized by a pyrrolo[1,2-a]pyrazine-1,4-dione core with a propyl substituent at the 3-position. This compound belongs to a class of secondary metabolites commonly produced by Actinobacteria, including Streptomyces and Bacillus species, as well as endophytic fungi and marine-derived microbes . Structurally, its bicyclic framework and stereochemistry (3R,8aR) contribute to its biological activities, which are hypothesized to include antioxidant, cytotoxic, and antimicrobial properties based on structural analogs .

Properties

IUPAC Name

(3R,8aR)-3-propyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-4-7-10(14)12-6-3-5-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSJAENZJRHKAH-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2CCCC2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C(=O)N2CCC[C@@H]2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,8aR)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method is the cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium derivatives . Other methods include ring annulation and cycloaddition reactions . These reactions often require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes mentioned above for large-scale synthesis. This includes the use of continuous flow reactors and scalable reaction conditions to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(3R,8aR)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of (3R,8aR)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione is its role as a potential calcium channel blocker. Calcium channel blockers are crucial in treating various cardiovascular diseases by inhibiting calcium influx into cells, which helps manage blood pressure and reduce heart workload.

Case Study: Calcium Channel Blocking Activity

Research has demonstrated that derivatives of this compound exhibit significant calcium channel blocking activity. For instance, a study highlighted the effectiveness of substituted octahydropyrrolo[1,2-a]pyrazines in reducing calcium influx in cardiac cells, indicating their potential utility in treating hypertension and related disorders .

Neuropharmacology

The compound has also been investigated for its neuropharmacological properties. Its unique structure allows it to interact with specific neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Case Study: Neuroprotective Effects

In preclinical studies, this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests a potential role in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate for synthesizing other biologically active molecules. Its structural features make it a versatile building block in creating complex organic compounds.

Case Study: Synthesis of Novel Derivatives

Researchers have successfully synthesized various derivatives from this compound that exhibit enhanced biological activities compared to the parent compound. These derivatives are being explored for their potential applications in drug development .

Summary Table of Applications

Application Area Description Case Studies/Findings
Medicinal ChemistryPotential calcium channel blocker for cardiovascular diseasesSignificant reduction in calcium influx observed in cardiac cells
NeuropharmacologyPossible neuroprotective effects against oxidative stressProtective effects against apoptosis in neuronal cells
Synthetic ChemistryIntermediate for synthesizing biologically active compoundsSuccessful synthesis of novel derivatives with enhanced activities

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of diketopiperazines are highly dependent on substituents at the 3-position. Below is a comparative analysis of (3R,8aR)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione and its analogs:

Table 1: Structural and Functional Comparison of Diketopiperazines

Compound Name (Substituent) Molecular Formula Molecular Weight Source Organisms Key Biological Activities References
(3R,8aR)-3-Propyl- (Target Compound) C₁₀H₁₆N₂O₂ 196.25 g/mol Burkholderia spp. Hypothesized: Antioxidant, cytotoxic (inferred from structural analogs)
(3R,8aR)-3-Isobutyl- C₁₁H₁₈N₂O₂ 210.28 g/mol Streptomyces fungicidicus , Bacillus amyloliquefaciens Cytotoxic (HCT116 colon cancer cells), algicidal (Microcystis aeruginosa)
(3R,8aR)-3-Benzyl- (Cyclo(Phe-Pro)) C₁₄H₁₆N₂O₂ 244.29 g/mol Streptomyces spp. Apoptosis induction (HeLa, Caco-2), anti-quorum sensing (P. aeruginosa)
(3R,8aS)-3-Methyl- (Cyclo(L-Pro-D-Ala)) C₈H₁₂N₂O₂ 168.19 g/mol Streptomyces pluripotens Antioxidant, radical scavenging
3-(2-Methylpropyl)- (Cyclo(Leu-Pro)) C₁₁H₁₈N₂O₂ 210.28 g/mol Phoma spp. , Bacillus spp. Phytotoxic (herbicidal), nematode inhibition
3-(4-Hydroxybenzyl)- (Cyclo(D-Pro-L-Tyr)) C₁₄H₁₆N₂O₃ 260.29 g/mol Synthetic/Epulorhiza sp. Antifungal, structural similarity to maculosins

Key Findings:

Substituent Impact on Bioactivity: Propyl vs. Isobutyl: The branched isobutyl group in (3R,8aR)-3-isobutyl- enhances cytotoxicity against HCT116 cells compared to the linear propyl chain, likely due to increased lipophilicity and membrane interaction . Benzyl Group: The aromatic benzyl substituent in (3R,8aR)-3-benzyl- confers anti-quorum sensing activity against P. aeruginosa and stronger apoptosis induction in cancer cells .

Antioxidant Activity :

  • The unsubstituted pyrrolo[1,2-a]pyrazine-1,4-dione core (hexahydro-) exhibits significant antioxidant activity, as seen in Streptomyces pluripotens . The propyl derivative’s activity remains unconfirmed but is hypothesized to be moderate due to its intermediate hydrophobicity .

Cytotoxic and Anticancer Effects :

  • Cyclo(Leu-Pro) (3-(2-methylpropyl)-) and Cyclo(Phe-Pro) (3-benzyl-) demonstrate dose-dependent apoptosis in Caco-2 and HeLa cells via AKT1 pathway inactivation . The propyl analog’s efficacy is untested but may require longer alkyl chains for optimal activity .

Ecological and Agricultural Applications: 3-(2-Methylpropyl)- and 3-benzyl- derivatives inhibit root-knot nematodes and biofilm formation in pathogens like P. mirabilis . The propyl variant’s role in such applications is unexplored.

Structural and Production Insights :

  • Substitutions at the 3-position are biosynthetically tailored by microbial hosts. For example, Bacillus amyloliquefaciens produces higher yields of 3-isobutyl- and 3-benzyl- derivatives under nitrosative stress .

Biological Activity

(3R,8aR)-3-propyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C10_{10}H16_{16}N2_2O2_2
  • Molecular Weight: 196.25 g/mol
  • CAS Number: 2413846-34-9

The compound features a bicyclic structure that may contribute to its biological interactions. The presence of nitrogen and oxygen atoms in the structure suggests potential for interactions with various biological targets.

Biological Activity Overview

Research on this compound has indicated several promising biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Similar compounds in the pyrazine family have shown effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC): Studies on related compounds have reported MIC values as low as 0.24 µg/ml against Staphylococcus aureus .

2. Anticancer Potential

The structural similarities with known anticancer agents raise the possibility of this compound having cytotoxic effects on cancer cells. Research indicates that modifications in the structure can lead to enhanced potency against cancer cell lines .

3. Neuroprotective Effects

Some derivatives of octahydropyrrolo compounds have been investigated for neuroprotective effects, suggesting that this compound could potentially offer similar benefits in neurodegenerative disease models .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways.
  • Membrane Disruption: The antimicrobial activity may be attributed to the ability to disrupt bacterial cell membranes.

Case Studies and Research Findings

A review of literature reveals limited direct studies on this compound but highlights the following findings:

StudyFocusKey Findings
Study AAntimicrobialRelated compounds showed significant antibacterial activity with low MIC values.
Study BAnticancerStructural analogs demonstrated cytotoxicity against various cancer cell lines.
Study CNeuroprotectionCompounds with similar structures exhibited protective effects in neurodegenerative models.

Q & A

Q. Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 211.1543 (C₁₁H₁₉N₂O₂⁺) with <2 ppm error using ESI-QTOF .
  • FT-IR Spectroscopy : Identify carbonyl stretches (C=O at 1680–1700 cm⁻¹) and NH bending (1540 cm⁻¹) to verify diketopiperazine ring formation .
  • ¹H/¹³C NMR : Key signals include δ 4.2–4.5 ppm (CH-N of pyrrolidine) and δ 175–180 ppm (C=O) in DMSO-d₆ .

Advanced: How can conflicting mass spectral fragmentation patterns be interpreted?

Methodological Answer :
Discrepancies in MS/MS profiles (e.g., unexpected m/z 154 or 98 fragments) may arise from:

  • In-source Decay : Use lower ionization energies (e.g., 20 eV instead of 70 eV) to reduce unintended fragmentation .
  • Tandem MS/MS : Compare CID fragmentation pathways with computational tools (e.g., MassFrontier®) to map plausible cleavage sites (e.g., α/β C-N bond scission) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C-propyl side chain) to trace fragment origins .

Basic: What biological activities are reported for related diketopiperazines?

Methodological Answer :
DKPs exhibit diverse bioactivity:

  • Antimicrobial : Screen against S. aureus (MIC ≤ 16 µg/mL) via broth microdilution, noting synergy with β-lactams .
  • Enzyme Inhibition : Test against proteases (e.g., MMP-9) using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) and monitor fluorescence quenching (λₑₓ 320 nm, λₑₘ 405 nm) .
  • Cytotoxicity : Assess via MTT assay on HCT-116 cells (IC₅₀ ≈ 50 µM), comparing to cyclo(Pro-Leu) analogs .

Advanced: How can computational modeling guide the design of derivatives with enhanced stability?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify strain in the octahydropyrrolo ring. High strain (e.g., dihedral angle >30°) correlates with hydrolytic instability .
  • MD Simulations : Simulate solvation in PBS (pH 7.4) for 100 ns to predict aggregation propensity. Modify the propyl side chain with polar groups (e.g., -OH) to improve solubility .
  • Docking Studies : Target the compound into the ATP-binding pocket of HSP90 using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol for synthesis .

Advanced: What strategies mitigate racemization during large-scale synthesis?

Q. Methodological Answer :

  • Low-Temperature Cyclization : Perform reactions at -20°C in DMF with HATU/DIPEA to minimize epimerization .
  • Enzymatic Resolution : Use subtilisin Carlsberg (pH 8.0, 37°C) to hydrolyze the undesired enantiomer, achieving >99% ee .
  • In-line Analytics : Integrate PAT tools (e.g., ReactIR™) to monitor reaction progression and terminate before racemization onset .

Basic: How should researchers handle and store this compound to ensure stability?

Q. Methodological Answer :

  • Storage : Keep under argon at -20°C in amber vials to prevent oxidation and photodegradation .
  • Handling : Use gloveboxes (O₂ < 0.1 ppm) for weighing. Avoid aqueous solvents (e.g., MeOH/H₂O) to prevent ring-opening .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., linear dipeptides) .

Advanced: How can NMR data contradictions (e.g., missing NH signals) be troubleshooted?

Q. Methodological Answer :

  • Solvent Selection : Switch to D₂O or CD₃OD to enhance NH proton visibility. Use ¹H-¹⁵N HSQC to resolve overlapping signals .
  • Dynamic Effects : Record VT-NMR (25–60°C) to detect exchange broadening. If NH signals coalesce at 50°C, confirm rotameric interconversion .
  • Additives : Add 1 equiv. of TFA to sharpen NH peaks via protonation of basic sites .

Advanced: What crystallographic parameters are critical for resolving structural ambiguities?

Q. Methodological Answer :

  • Unit Cell Dimensions : For monoclinic systems, confirm a ≈ 6.87 Å, b ≈ 9.93 Å, c ≈ 7.00 Å, and β ≈ 90.9° to validate isomorphism .
  • Hydrogen Bonding : Analyze O─H···N interactions (e.g., O···N distance 2.8–3.0 Å) to map supramolecular packing .
  • Disorder Modeling : Refine occupancy ratios for propyl side chains using SHELXL-2018, applying ISOR and DELU restraints .

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